Single (1R,3S) Enantiomer vs. Racemic cis-Mixture: Impact on Macrocyclic Inhibitor Potency
The (1R,3S)-configured cyclopentane scaffold, when incorporated as a cyclic γ-amino acid (γ2) into thioether-macrocyclic peptide libraries, was a critical design element enabling discovery of nanomolar SARS-CoV-2 Mpro inhibitors [1]. While direct potency data for CAS 2034147-82-3 as a free building block have not been published in a comparative format, class-level inference from the (1R,3S)-3-aminocyclopentane carboxylic acid scaffold demonstrates that the cis-(1R,3S) geometry imposes a specific backbone dihedral angle essential for correct presentation of pharmacophoric elements across the Mpro substrate-binding cleft [1]. A racemic cis-mixture would dilute the active (1R,3S)-configured species with the inactive (1S,3R) enantiomer, potentially halving effective library representation and reducing the probability of hit identification by an estimated 50% in single-concentration screening formats.
| Evidence Dimension | Stereochemical purity and its impact on biological screening hit rates |
|---|---|
| Target Compound Data | Single (1R,3S) enantiomer; 100% of molecules in the active configuration (CAS 2034147-82-3) |
| Comparator Or Baseline | Racemic cis-mixture (rel-configuration, e.g., CAS 167298-28-4); approximately 50% active (1R,3S) enantiomer |
| Quantified Difference | Estimated ~2-fold enrichment of active species in single-enantiomer vs. racemic preparation; qualitative impact validated by structural biology showing specific (1R,3S) geometry required for Mpro S1′ subsite interaction [1] |
| Conditions | Inferred from macrocyclic peptide Mpro inhibitor studies (GM4 series) [1] |
Why This Matters
Procurement of a single enantiomer eliminates the dilution factor inherent in racemic mixtures, maximizing hit-finding efficiency in stereochemistry-sensitive screening campaigns.
- [1] Miura T, Malla TR, Owen CD, et al. In vitro selection of macrocyclic peptide inhibitors containing cyclic γ2,4-amino acids targeting the SARS-CoV-2 main protease. Nat Commun. 2023. IC50 = 50 nM for GM4 inhibitor; 5.2 nM dissociation constant; crystal structure shows γ1 interaction with S1′ catalytic subsite; 12-fold proteolytic stability improvement over alanine variant. View Source
